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Compound of Interest

Compound Name: 6-iodo-5-methoxy-1H-indazole

Cat. No.: B13008307

Get Quote

Executive Summary
6-iodo-5-methoxy-1H-indazole (CAS: 292153-62-9) serves as a critical scaffold in the

synthesis of diverse kinase inhibitors (e.g., Axitinib analogues) and serotonergic modulators. Its

structural integrity—specifically the regiochemistry of the iodine (C6) and methoxy (C5)

substituents—is paramount for biological efficacy.

This guide provides a technical deep-dive into the mass spectrometry (MS) fragmentation

patterns of this compound. Unlike standard datasheet summaries, we compare its behavior

against structural regioisomers (the primary "alternative" risk in synthesis) and contrast

ionization modalities (ESI vs. EI) to establish a self-validating identification protocol.

Technical Deep Dive: Fragmentation Mechanics
To accurately identify 6-iodo-5-methoxy-1H-indazole, one must understand the causality

behind its dissociation. The molecule (MW 274.06 Da) possesses three labile sites prone to

fragmentation: the methoxy group, the carbon-iodine bond, and the diazole ring.

Theoretical Fragmentation Pathway (EI Source)
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Under Electron Ionization (70 eV), the molecular ion (

, m/z 274) is prominent due to the stability of the indazole aromatic system. The fragmentation
follows a logical cascade:

Primary Scission (C-I Cleavage): The weakest bond is the

bond. Homolytic cleavage yields the iodine radical (

, 127 Da) and the 5-methoxy-indazole cation (m/z 147).

Alpha-Cleavage (Methoxy Group): Loss of a methyl radical (

, 15 Da) from the methoxy group generates a quinoid-type oxonium ion (m/z 259).

Ring Contraction: The indazole core characteristically eliminates HCN (27 Da) or

(28 Da), typically from the de-iodinated species.

Visualization of Signaling Pathways
The following diagram maps the specific fragmentation logic, highlighting the diagnostic ions

required for confirmation.
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Caption: Figure 1. Proposed Electron Ionization (EI) fragmentation tree for 6-iodo-5-methoxy-
1H-indazole, highlighting the primary divergence between iodine loss and methyl loss.

Comparative Analysis: Product vs. Alternatives
In drug development, the "alternative" is often an impurity or a regioisomer. Distinguishing the

6-iodo isomer from the 4-iodo or 7-iodo variants is critical.

Comparison with Regioisomers (The "Ortho Effect")
The 6-iodo-5-methoxy substitution pattern places the iodine and methoxy groups in an ortho

relationship. This proximity creates a unique steric and electronic environment compared to

para (e.g., 4-iodo-6-methoxy) isomers.

Feature
6-iodo-5-methoxy-
1H-indazole
(Target)

5-iodo-6-methoxy-
1H-indazole
(Isomer)

Mechanism of
Differentiation

[M-I]+ Abundance High Medium

The 5-OMe group

donates electron

density to C6,

stabilizing the cation

after Iodine loss.

[M-CH3]+ vs [M-I]+
Distinct ratio (approx

1:5)
Altered ratio

Steric crowding in the

ortho isomer (6-I, 5-

OMe) weakens the C-I

bond further relative to

the O-Me bond.

Ortho-Effect Loss
Potential loss of

(142 Da)
Negligible

Concerted elimination

of methyl iodide is

only geometrically

feasible in ortho

isomers.

Comparison of Ionization Modes
Selecting the wrong ionization method can mask the fingerprint required for identification.
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Parameter
Electron Ionization
(EI)

Electrospray
Ionization (ESI+)

Recommendation

primary Ion (m/z 274) (m/z 275)

Use ESI for

quantitation

(sensitivity).

Fragmentation
Rich (Structural

Fingerprint)

Minimal (Soft

Ionization)

Use EI for structural

confirmation.

Adducts None

ESI requires desalting

to prevent signal

splitting.

Experimental Protocol: Self-Validating Identification
This protocol ensures data integrity by using the fragmentation pattern as an internal quality

control check.

Materials & Setup
Instrument: GC-MS (Single Quadrupole) or LC-MS/MS (Q-TOF).

Solvent: Methanol (LC-MS) or Ethyl Acetate (GC-MS). Avoid halogenated solvents (DCM) to

prevent background interference.

Standard: 6-iodo-5-methoxy-1H-indazole (>98% purity).

Step-by-Step Workflow
Step 1: Source Optimization (Tuning)

Action: Set source temperature to 230°C (EI) or 350°C (ESI).

Logic: Higher temps in EI prevent condensation of the heavy iodo-compound, but excessive

heat in ESI can degrade the labile C-I bond prematurely (in-source fragmentation).

Step 2: Full Scan Acquisition
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Action: Scan range m/z 50–400.

Validation Criteria: Observe molecular ion at m/z 274 (EI) or 275 (ESI). If m/z 147 is the base

peak in ESI, reduce cone voltage; in-source fragmentation is occurring.

Step 3: Product Ion Scan (MS/MS Confirmation)

Action: Select precursor m/z 275 (ESI+). Apply Collision Energy (CE) ramp 10–40 eV.

Validation Criteria:

Low CE (10-15 eV): Dominant peak m/z 275.

Med CE (20-30 eV): Appearance of m/z 148 (Loss of I).

High CE (>35 eV): Appearance of m/z 133 (Loss of I + Me) and m/z 105 (Ring cleavage).

Step 4: Regioisomer Check

Action: Calculate the intensity ratio of

.

Logic: If the ratio deviates by >20% from the reference standard, suspect a regioisomer

impurity (e.g., 4-iodo isomer).
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Caption: Figure 2. Analytical workflow for the structural confirmation of 6-iodo-5-methoxy-1H-
indazole.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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